molecular formula C21H39NO5 B14175189 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid CAS No. 920982-64-5

16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid

Cat. No.: B14175189
CAS No.: 920982-64-5
M. Wt: 385.5 g/mol
InChI Key: VHWFGJKDSKSIQU-UHFFFAOYSA-N
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Description

16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is a synthetic organic compound with the molecular formula C20H39NO5. It is a derivative of hexadecanoic acid, commonly known as palmitic acid, which is a saturated fatty acid. This compound is characterized by the presence of a carboxymethyl group and a propanoyl group attached to the amino group on the hexadecanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hexadecanoic acid.

    Formation of Acyl Chloride: Hexadecanoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amination: The acyl chloride is then reacted with an amino compound, such as glycine, in the presence of a base like triethylamine (TEA) to form the amide bond.

    Carboxymethylation: The resulting amide is further reacted with chloroacetic acid in the presence of a base to introduce the carboxymethyl group.

    Propanoylation: Finally, the compound is treated with propanoyl chloride to introduce the propanoyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl and propanoyl groups using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH3) in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function due to its fatty acid backbone.

    Medicine: Investigated for its potential as a drug delivery agent and its interactions with biological membranes.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid involves its interaction with cell membranes and proteins. The compound’s fatty acid backbone allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carboxymethyl and propanoyl groups can interact with proteins, potentially altering their function and activity. These interactions can influence various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar backbone but lacking the carboxymethyl and propanoyl groups.

    16-Aminohexadecanoic acid: Similar structure but with an amino group instead of the carboxymethyl and propanoyl groups.

Uniqueness

16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid is unique due to the presence of both carboxymethyl and propanoyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

920982-64-5

Molecular Formula

C21H39NO5

Molecular Weight

385.5 g/mol

IUPAC Name

16-[carboxymethyl(propanoyl)amino]hexadecanoic acid

InChI

InChI=1S/C21H39NO5/c1-2-19(23)22(18-21(26)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(24)25/h2-18H2,1H3,(H,24,25)(H,26,27)

InChI Key

VHWFGJKDSKSIQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCCCCCCCCCCCCCC(=O)O)CC(=O)O

Origin of Product

United States

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